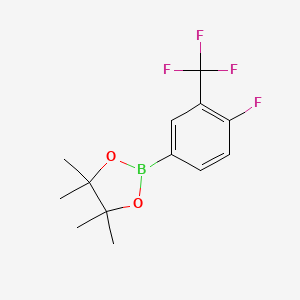
2-(4-フルオロ-3-(トリフルオロメチル)フェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
科学的研究の応用
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER is extensively used in:
Chemistry: As a reagent in Suzuki–Miyaura coupling to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules.
Medicine: For the development of pharmaceuticals containing boron.
Industry: In the production of advanced materials and polymers.
作用機序
Target of Action
It’s known that similar organoboron compounds are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound likely interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound would be involved in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
In the context of suzuki-miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds , which could lead to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst .
生化学分析
Biochemical Properties
2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the transmetalation process, which is a key step in the coupling reaction
Cellular Effects
The effects of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are not extensively studied. Its role in facilitating biochemical reactions suggests it may influence cell signaling pathways and gene expression indirectly. The compound’s impact on cellular metabolism could be significant, particularly in cells involved in synthetic organic chemistry applications .
Molecular Mechanism
At the molecular level, 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through interactions with palladium catalysts in the Suzuki-Miyaura coupling reaction. The compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond . This mechanism is crucial for the compound’s role in organic synthesis.
Dosage Effects in Animal Models
The effects of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at different dosages in animal models are not well-documented. It is essential to consider potential toxic or adverse effects at high doses. Threshold effects and safe dosage ranges need to be established through rigorous in vivo studies to ensure the compound’s safe application in biochemical research .
Metabolic Pathways
2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in metabolic pathways related to organic synthesis. The compound interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction, impacting metabolic flux and metabolite levels. Understanding these interactions is crucial for optimizing the compound’s use in biochemical applications .
Subcellular Localization
The subcellular localization of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not well-documented. Its activity and function could be affected by targeting signals or post-translational modifications that direct it to specific organelles or compartments within the cell. Understanding these localization mechanisms is essential for optimizing the compound’s use in biochemical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is rapid and proceeds with syn-selectivity and anti-Markovnikov orientation .
Industrial Production Methods
Industrial production methods for this compound often involve the use of pinacol boronic esters. These esters are synthesized through the reaction of boronic acids with pinacol in the presence of a dehydrating agent .
化学反応の分析
Types of Reactions
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER undergoes various reactions, including:
Oxidation: Converts the boronic ester to a boronic acid.
Reduction: Reduces the boronic ester to an alcohol.
Substitution: Involves the replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions are typically biaryl compounds in Suzuki–Miyaura coupling, boronic acids from oxidation, and alcohols from reduction .
類似化合物との比較
Similar Compounds
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
- 4-Fluoro-3-(trifluoromethyl)phenacyl bromide
- 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol
Uniqueness
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER is unique due to its high stability and reactivity in Suzuki–Miyaura coupling reactions. Its trifluoromethyl group enhances its electron-withdrawing properties, making it more reactive compared to similar compounds .
特性
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)8-5-6-10(15)9(7-8)13(16,17)18/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMQFPUMJCFTAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623710 |
Source


|
| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445303-14-0 |
Source


|
| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
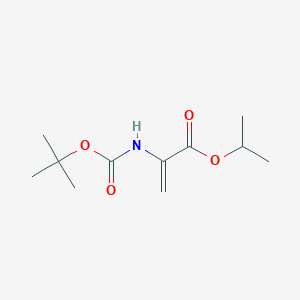
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1343963.png)
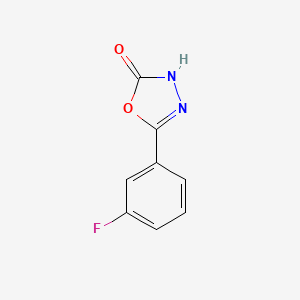
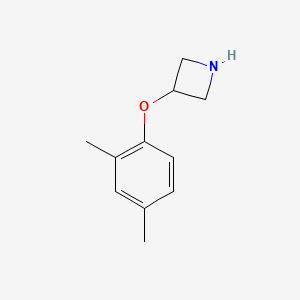
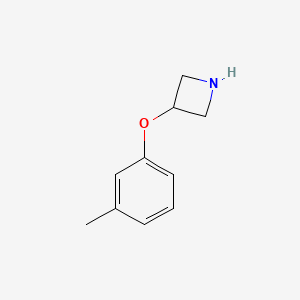
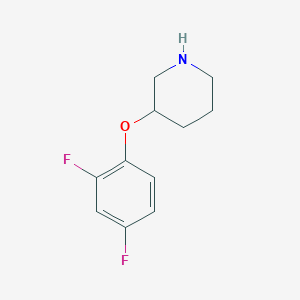
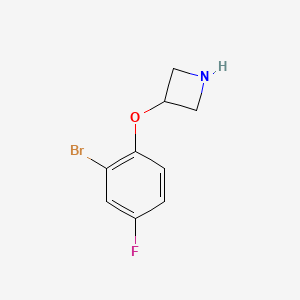
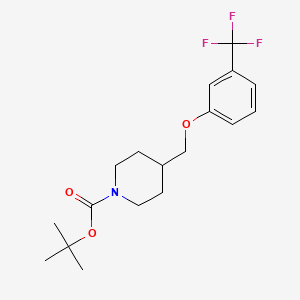
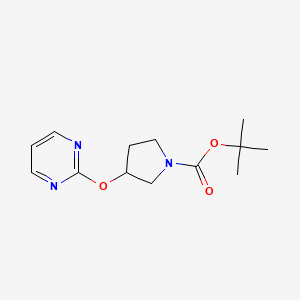
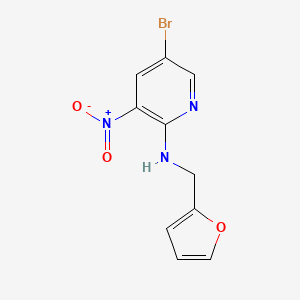

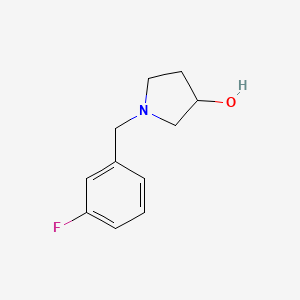

![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)
